molecular formula C27H31FN6OS B1677771 4-(6-((4-(cyclopropylmethyl)piperazin-1-yl)methyl)-2-(5-fluoro-1H-indol-4-yl)thieno[3,2-d]pyrimidin-4-yl)morpholine CAS No. 955977-50-1

4-(6-((4-(cyclopropylmethyl)piperazin-1-yl)methyl)-2-(5-fluoro-1H-indol-4-yl)thieno[3,2-d]pyrimidin-4-yl)morpholine

Cat. No. B1677771
M. Wt: 506.6 g/mol
InChI Key: YDNOHCOYQVZOMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PI-3065 is a potent inhibitor of phosphatidylinositol 3-kinase (PI3K) isoform p110δ (IC50 = 15 nM). It displays greater than 100-fold selectivity for p110δ over p110ɑ, p110β, p110γ, DNA-PK, or mTOR. PI-3065 suppresses tumor growth and metastasis in mouse xenograft models by inhibiting p110δ activity in regulatory T cells.
PI3065 is a p110δ isoform of phosphoinositide-3-OH kinase (PIK) inhibitor. Inhibitors against the p110δ isoform of phosphoinositide-3-OH kinase (PIK) have shown remarkable therapeutic efficacy in some human leukaemias. As p110δ is primarily expressed in leukocytes, drugs against p110δ have not been considered for the treatment of solid tumours. p110δ inactivation in regulatory T cells unleashes CD8(+) cytotoxic T cells and induces tumour regression. p110δ inhibitors can break tumour-induced immune tolerance and should be considered for wider use in oncology

Scientific Research Applications

Preclinical Pharmacokinetics and Cancer Therapeutics

A related compound, (S)-1-{4-[2-(2-Amino-pyrimidin-5-yl)-7-methyl-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-6-ylmethyl]-piperazin-1-yl}-2-hydroxy-propan-1-one (GDC-0980), demonstrates potent inhibition of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), crucial in cancer pathogenesis. Its pharmacokinetics suggest low clearance and moderate bioavailability in humans, supporting clinical development for cancer treatment, as evidenced by its predicted efficacy in a human breast cancer xenograft model (Salphati et al., 2012).

Heterocyclic Chemistry and Drug Synthesis

In the realm of heterocyclic chemistry, novel compounds including morpholine, piperazines, and other heteroatom-substituted thieno[3,2-d]pyrimidine derivatives have been synthesized. These compounds are vital for developing new drugs with potential therapeutic applications, such as antimicrobial and anticancer activities (Ho & Suen, 2013). Additionally, dihydropyrimidinone derivatives containing piperazine/morpholine moieties have been produced, demonstrating the utility of these compounds in medicinal chemistry (Bhat et al., 2018).

Antimicrobial Studies

Research on amide derivatives of quinolone, incorporating morpholine and piperazine, has shown significant antibacterial activity, suggesting potential as antimicrobial agents. These studies highlight the role of such compounds in addressing drug-resistant bacterial infections (Patel, Patel, & Chauhan, 2007).

properties

IUPAC Name

4-[6-[[4-(cyclopropylmethyl)piperazin-1-yl]methyl]-2-(5-fluoro-1H-indol-4-yl)thieno[3,2-d]pyrimidin-4-yl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31FN6OS/c28-21-3-4-22-20(5-6-29-22)24(21)26-30-23-15-19(17-33-9-7-32(8-10-33)16-18-1-2-18)36-25(23)27(31-26)34-11-13-35-14-12-34/h3-6,15,18,29H,1-2,7-14,16-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDNOHCOYQVZOMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCN(CC2)CC3=CC4=C(S3)C(=NC(=N4)C5=C(C=CC6=C5C=CN6)F)N7CCOCC7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31FN6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-((4-(cyclopropylmethyl)piperazin-1-yl)methyl)-2-(5-fluoro-1H-indol-4-yl)thieno[3,2-d]pyrimidin-4-yl)morpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(6-((4-(cyclopropylmethyl)piperazin-1-yl)methyl)-2-(5-fluoro-1H-indol-4-yl)thieno[3,2-d]pyrimidin-4-yl)morpholine
Reactant of Route 2
4-(6-((4-(cyclopropylmethyl)piperazin-1-yl)methyl)-2-(5-fluoro-1H-indol-4-yl)thieno[3,2-d]pyrimidin-4-yl)morpholine
Reactant of Route 3
Reactant of Route 3
4-(6-((4-(cyclopropylmethyl)piperazin-1-yl)methyl)-2-(5-fluoro-1H-indol-4-yl)thieno[3,2-d]pyrimidin-4-yl)morpholine
Reactant of Route 4
Reactant of Route 4
4-(6-((4-(cyclopropylmethyl)piperazin-1-yl)methyl)-2-(5-fluoro-1H-indol-4-yl)thieno[3,2-d]pyrimidin-4-yl)morpholine
Reactant of Route 5
Reactant of Route 5
4-(6-((4-(cyclopropylmethyl)piperazin-1-yl)methyl)-2-(5-fluoro-1H-indol-4-yl)thieno[3,2-d]pyrimidin-4-yl)morpholine
Reactant of Route 6
4-(6-((4-(cyclopropylmethyl)piperazin-1-yl)methyl)-2-(5-fluoro-1H-indol-4-yl)thieno[3,2-d]pyrimidin-4-yl)morpholine

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